molecular formula C19H17FN2O3S B2654711 Methyl 2-[2-(2-fluorobenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate CAS No. 1321790-41-3

Methyl 2-[2-(2-fluorobenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2654711
CAS No.: 1321790-41-3
M. Wt: 372.41
InChI Key: VJWSDFWZUVDZID-VZCXRCSSSA-N
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Description

Methyl 2-[2-(2-fluorobenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate is a heterocyclic compound featuring a benzothiazole core substituted with methyl groups at positions 5 and 7, a 2-fluorobenzoyl imino group at position 2, and a methyl ester moiety at position 2. Its synthesis likely involves condensation reactions of substituted benzothiazoles with fluorinated acylating agents, followed by esterification, as inferred from analogous methodologies in related compounds .

Properties

IUPAC Name

methyl 2-[2-(2-fluorobenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O3S/c1-11-8-12(2)17-15(9-11)22(10-16(23)25-3)19(26-17)21-18(24)13-6-4-5-7-14(13)20/h4-9H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJWSDFWZUVDZID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N(C(=NC(=O)C3=CC=CC=C3F)S2)CC(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[2-(2-fluorobenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate typically involves multiple steps

    Preparation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of Fluorobenzoyl Group: The fluorobenzoyl group can be introduced via a Friedel-Crafts acylation reaction using 2-fluorobenzoyl chloride and an aluminum chloride catalyst.

    Formation of Methyl Ester: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-(2-fluorobenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Methyl 2-[2-(2-fluorobenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: The compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.

Mechanism of Action

The mechanism of action of Methyl 2-[2-(2-fluorobenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets. The fluorobenzoyl group can enhance its binding affinity to enzymes or receptors, thereby modulating their activity. The benzothiazole core can interact with nucleic acids or proteins, affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, the compound is compared below with structurally analogous benzothiazole and triazine derivatives, focusing on substituent effects, molecular weights, and functional roles.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Primary Use/Activity
Methyl 2-[2-(2-fluorobenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate Benzothiazole 5,7-dimethyl; 2-fluorobenzoyl imino; ester ~414.45 (calculated) Research (hypothetical)
Metsulfuron-methyl (Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate) Triazine Sulfonylurea; methyl ester 381.36 Herbicide (ALS inhibitor)
Ethametsulfuron-methyl (Methyl 2-(((((4-ethoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate) Triazine Ethoxy; sulfonylurea; methyl ester 410.41 Herbicide (ALS inhibitor)
Triflusulfuron-methyl (Methyl 2-(((((4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)-3-methylbenzoate) Triazine Trifluoroethoxy; dimethylamino; methyl ester ~518.39 Herbicide (ALS inhibitor)

Key Observations:

Core Structure Differences: The target compound’s benzothiazole core distinguishes it from triazine-based sulfonylurea herbicides (e.g., metsulfuron-methyl) . Benzothiazoles are known for diverse bioactivities, including antimicrobial and antitumor properties, whereas triazines are primarily agrochemicals.

Functional Group Impact: Ester Group: All compounds feature a methyl ester, which improves lipophilicity and bioavailability. However, in sulfonylureas, the ester is part of a sulfonylurea bridge critical for herbicidal activity . Fluorine Substituent: The 2-fluorine in the target compound may reduce metabolic degradation (via blocking cytochrome P450 enzymes) compared to non-halogenated benzothiazoles.

Molecular Weight and Applications :

  • The target compound (~414 g/mol) is lighter than triflusulfuron-methyl (~518 g/mol), suggesting differences in membrane permeability or solubility.
  • Triazine derivatives are optimized for herbicidal action via acetolactate synthase (ALS) inhibition, while the benzothiazole scaffold of the target compound may prioritize pharmaceutical applications (e.g., kinase inhibition).

Research Findings and Data Gaps

  • Synthetic Challenges: The preparation of the target compound likely requires precise control over imino group formation, as seen in analogous benzothiazole syntheses involving NaOH-mediated hydrolysis and pH adjustments .
  • Biological Activity: No direct studies on the target compound’s bioactivity were identified in the provided evidence.

Biological Activity

Methyl 2-[2-(2-fluorobenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate is a synthetic compound featuring a benzothiazole moiety, which has been recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry, particularly in the fields of antitumor and antimicrobial activity.

  • Molecular Formula : C19H17FN2O3S
  • Molecular Weight : 372.41 g/mol
  • CAS Number : 1321790-41-3

The compound's structure includes a fluorobenzoyl group and an imino linkage, which are critical for its biological interactions.

Synthesis and Characterization

The synthesis of this compound typically involves:

  • Microwave-Assisted Synthesis : This technique enhances reaction efficiency and yield.
  • Characterization Techniques : Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

While the precise mechanism of action remains to be fully elucidated, it is believed that this compound interacts with specific biological targets like enzymes or receptors. Compounds with similar benzothiazole structures have demonstrated significant biological activity through mechanisms such as enzyme inhibition and receptor modulation.

Antitumor Activity

Research indicates that compounds containing benzothiazole moieties often exhibit promising antitumor properties. In studies involving various human lung cancer cell lines (A549, HCC827, and NCI-H358), this compound was evaluated for its cytotoxic effects. The results showed:

Cell LineIC50 (μM) in 2D AssayIC50 (μM) in 3D Assay
A5496.75 ± 0.199.31 ± 0.78
HCC8276.26 ± 0.3320.46 ± 8.63
NCI-H3586.48 ± 0.1116.00 ± 9.38

These findings suggest that the compound exhibits higher efficacy in two-dimensional assays compared to three-dimensional assays, indicating its potential as a therapeutic agent against lung cancer .

Antimicrobial Activity

In addition to its antitumor effects, this compound has been tested for antimicrobial properties. Compounds with similar structures have shown significant antibacterial activity against various pathogens, suggesting that this compound could also be effective in treating infections.

Case Studies

  • Study on Antitumor Efficacy : A study evaluated the antitumor activity of various benzothiazole derivatives against human lung cancer cell lines using both two-dimensional and three-dimensional culture methods. The results indicated that compounds similar to this compound could inhibit cell proliferation effectively while showing lower toxicity to normal cells .
  • Antibacterial Screening : Another study focused on the antibacterial properties of benzothiazole derivatives against Gram-positive and Gram-negative bacteria. The findings revealed that certain modifications to the benzothiazole structure could enhance antibacterial activity significantly.

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